Cevadine

Description

Propriétés

IUPAC Name |

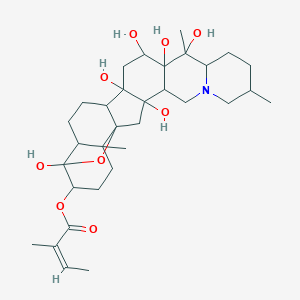

[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6-/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUCFOVFALNEOO-HWBIYQLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC[C@]2([C@H]3[C@@]1(O[C@@]24C[C@]5([C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@]6([C@H](C[C@]5([C@@H]4CC3)O)O)O)(C)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62-59-9 | |

| Record name | Cevadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEVADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERQ7M6C50B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cevadine on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevadine, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, is a potent modulator of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets for a wide range of neurotoxins and therapeutic agents. This compound, along with its close analog veratridine, belongs to the group of lipid-soluble toxins that bind to neurotoxin receptor site 2 on the α-subunit of the sodium channel. This binding event leads to a persistent activation of the channel, primarily by inhibiting the fast inactivation process and shifting the voltage-dependence of activation to more hyperpolarized potentials. This technical guide provides a comprehensive overview of the mechanism of action of this compound on VGSCs, with a focus on its binding characteristics, effects on channel gating, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Persistent Activation

This compound exerts its effects by binding to a specific site within the pore of the voltage-gated sodium channel, known as neurotoxin receptor site 2. This binding is state-dependent, meaning this compound has a higher affinity for the open state of the channel. The binding of this compound induces a significant conformational change in the channel, leading to two primary effects:

-

Inhibition of Fast Inactivation: Normally, after opening in response to membrane depolarization, VGSCs rapidly enter a non-conducting, inactivated state. This compound binding prevents or significantly slows this inactivation process, leading to a persistent influx of sodium ions.

-

Shift in Voltage-Dependence of Activation: this compound causes the channel to open at more negative membrane potentials (a hyperpolarizing shift). This means that smaller depolarizations are sufficient to activate the channel, increasing the overall excitability of the cell.

The combined effect of these actions is a prolonged depolarization of the cell membrane, leading to uncontrolled firing of action potentials and, at higher concentrations, depolarization block.

Binding Site and Competitive Interaction

This compound binds to an intracellular site on the sodium channel that is only accessible when the channel is in the activated (open) state.[1] Studies have shown that this compound and the closely related alkaloid veratridine act at the same or overlapping sites in a mutually exclusive manner, indicating a competitive interaction.[1] This intracellular binding site is thought to involve a negative charge and an adjacent hydrophobic amino acid residue, which complement the structure of these alkaloids.[1]

Quantitative Analysis of this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound and its close analog veratridine on voltage-gated sodium channels. Due to the extensive research on veratridine, its data is included for comparative purposes, as it is often used as a proxy to understand the action of this compound.

Table 1: Kinetic Parameters of this compound and Veratridine on Cardiac Sodium Channels

| Parameter | This compound | Veratridine | Units | Notes |

| τ tail (Decay time constant of tail current) | ~50 | ~230 | ms | Measured in rat ventricular cardiomyocytes at -100 mV. Reflects the dissociation rate of the alkaloid from the channel.[1] |

Table 2: Concentration-Dependent Effects of Veratridine on Nav1.7 Channels

| Parameter | Value | Units | Channel Subtype | Cell Line | Notes |

| IC50 (Peak Current Inhibition) | 18.39 | µM | Human Nav1.7 | HEK293A | Dose-dependent inhibition of the peak sodium current.[2] |

| EC50 (Sustained Current) | 9.53 | µM | Human Nav1.7 | HEK293A | Half-maximal effective concentration for inducing a sustained sodium current.[2] |

Table 3: Effects of Veratridine on the Gating Properties of Nav1.7 Channels

| Parameter | Control | Veratridine (75 µM) | Units | Channel Subtype | Cell Line |

| V1/2 of Activation | -21.64 ± 0.75 | -28.14 ± 0.66 | mV | Human Nav1.7 | HEK293A |

| V1/2 of Steady-State Inactivation | -59.39 ± 0.39 | -73.78 ± 0.5 | mV | Human Nav1.7 | HEK293A |

Signaling Pathway and Logical Relationships

The interaction of this compound with voltage-gated sodium channels can be visualized as a series of sequential and interdependent events.

Experimental Protocols

The investigation of this compound's effects on VGSCs relies on a combination of electrophysiological and biochemical techniques.

Whole-Cell Voltage Clamp Electrophysiology

This is the primary technique used to study the effects of this compound on the gating kinetics of VGSCs in real-time.

Objective: To measure the effects of this compound on the activation, inactivation, and deactivation of sodium currents.

Methodology:

-

Cell Preparation: Use a cell line stably expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with Nav1.7) or primary cultured cells (e.g., rat ventricular cardiomyocytes).

-

Pipette Solution (Intracellular): A typical intracellular solution contains (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.

-

External Solution (Extracellular): A standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

Recording:

-

Establish a whole-cell patch clamp configuration.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

To study activation, apply depolarizing pulses of increasing amplitude (e.g., from -80 mV to +60 mV in 5 mV increments).

-

To study steady-state inactivation, apply a 500 ms pre-pulse to various potentials (e.g., from -120 mV to -10 mV) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).

-

To study use-dependent block, apply a train of short depolarizing pulses at a specific frequency (e.g., 10 Hz).

-

-

Drug Application: After obtaining stable baseline recordings, perfuse the external solution containing the desired concentration of this compound onto the cell.

-

Data Analysis: Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and the time course of current decay before and after this compound application.

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound to the sodium channel and to study its interaction with other ligands.

Objective: To quantify the binding of this compound to neurotoxin receptor site 2 and to investigate competitive interactions.

Methodology:

-

Membrane Preparation: Prepare synaptosomal or other membrane preparations from a tissue source rich in the target sodium channel (e.g., rat brain).

-

Radioligand: Use a radiolabeled ligand that binds to neurotoxin receptor site 2, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).

-

Assay Buffer: A typical binding buffer contains 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, and 5.5 mM glucose, pH 7.4.

-

Incubation:

-

Incubate the membrane preparation with a fixed concentration of the radioligand in the presence and absence of varying concentrations of unlabeled this compound.

-

To enhance the binding of site 2 toxins, an allosteric modulator like a scorpion α-toxin (e.g., from Leiurus quinquestriatus) is often included.

-

Incubate at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of this compound.

Conclusion

This compound is a powerful tool for studying the structure and function of voltage-gated sodium channels. Its mechanism of action, centered on the persistent activation of the channel through the inhibition of fast inactivation and a hyperpolarizing shift in activation, has been instrumental in defining the role of neurotoxin receptor site 2. The mutually exclusive binding with veratridine further refines our understanding of the molecular interactions at this site. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other sodium channel modulators, which is essential for the development of novel therapeutics targeting a range of channelopathies, including chronic pain, epilepsy, and cardiac arrhythmias. Further research is needed to obtain more quantitative data on the effects of this compound on specific sodium channel subtypes to fully delineate its pharmacological profile.

References

In Vitro Toxicological Profile of Cevadine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals.

Introduction

Cevadine is a naturally occurring steroidal alkaloid found in plants of the Veratrum and Schoenocaulon species. It is known to exert potent neurotoxic and cardiotoxic effects by activating voltage-gated sodium channels.[1][2] This persistent activation disrupts normal nerve and muscle function, leading to a cascade of intracellular events that can culminate in cell death. This technical guide provides a comprehensive overview of the in vitro toxicological profile of this compound, offering insights into its mechanism of action, cytotoxicity, and potential genotoxicity. Due to the limited availability of direct toxicological data for this compound, this guide incorporates findings from studies on the closely related and structurally similar veratrum alkaloid, veratridine, as a predictive model. This information is intended to guide in vitro research and drug development efforts.

Mechanism of Action

This compound, like other veratrum alkaloids, primarily targets voltage-gated sodium channels (VGSCs). Its binding to these channels leads to their persistent activation, causing an uncontrolled influx of sodium ions (Na+) into the cell. This sustained depolarization triggers a cascade of downstream events, including:

-

Calcium Influx: The persistent depolarization opens voltage-gated calcium channels (VGCCs), leading to a significant increase in intracellular calcium concentration ([Ca2+]i).[3]

-

Oxidative Stress: The elevated intracellular Ca2+ can lead to mitochondrial dysfunction and the production of reactive oxygen species (ROS), such as superoxide anions.[3]

-

Apoptosis Induction: The combination of ionic imbalance and oxidative stress can trigger the intrinsic pathway of apoptosis, involving the activation of caspases and subsequent DNA fragmentation.[1][3]

Quantitative Toxicological Data

Table 1: Summary of In Vitro Toxicological Effects (based on Veratridine data)

| Endpoint | Cell Line | Concentration | Effect | Citation |

| Apoptosis | Bovine Chromaffin Cells | 30 µM | Induction of apoptosis in 55% of cells after 24 hours. | [1][3] |

| Neurotoxicity | SH-SY5Y (Human Neuroblastoma) | Not specified | Involvement of MAPK signaling pathway in apoptosis. |

Note: The data presented in this table is for veratridine and should be considered as an estimate for the potential effects of this compound. Further experimental validation is required.

Experimental Protocols

The following are detailed methodologies for key in vitro toxicology assays that can be employed to evaluate the toxicological profile of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Target cell line (e.g., SH-SY5Y for neurotoxicity, H9c2 for cardiotoxicity)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cell line

-

This compound stock solution

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

-

Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

-

Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Genotoxicity Assessment: In Vitro Micronucleus Test

The micronucleus test assesses chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Materials:

-

Target cell line (e.g., CHO, TK6)

-

This compound stock solution

-

Cytochalasin B (to block cytokinesis)

-

Fixative (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa or a fluorescent DNA stain)

-

Microscope slides

-

Microscope

Procedure:

-

Cell Treatment: Treat cells with a range of this compound concentrations, including positive and negative controls.

-

Cytochalasin B Addition: Add cytochalasin B to the culture to allow for nuclear division without cell division, resulting in binucleated cells.

-

Cell Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.

-

Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain them.

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Putative signaling cascade of this compound-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining this compound's cytotoxicity using the MTT assay.

Logical Relationship for Apoptosis vs. Necrosis Detection

Caption: Decision tree for cell fate determination via Annexin V/PI staining.

Conclusion

This compound is a potent veratrum alkaloid with significant toxic potential, primarily mediated through the persistent activation of voltage-gated sodium channels. While direct in vitro toxicological data for this compound is sparse, research on the related compound veratridine suggests that it can induce apoptosis in a calcium-dependent manner, involving mitochondrial dysfunction, oxidative stress, and the activation of the MAPK signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the cytotoxicity, apoptotic potential, and genotoxicity of this compound in various cell lines. Such studies are crucial for a comprehensive understanding of its toxicological profile and for guiding the development of potential therapeutic applications or safety assessments. It is imperative that future research focuses on generating specific quantitative data for this compound to validate the predictive models based on related compounds and to provide a more precise risk assessment.

References

- 1. Veratridine induces apoptotic death in bovine chromaffin cells through superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hikers poisoned: Veratrum steroidal alkaloid toxicity following ingestion of foraged Veratrum parviflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Veratridine induces apoptotic death in bovine chromaffin cells through superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Legacy of Cevadine: A Technical Guide to its Historical Role in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevadine, a steroidal alkaloid derived from the seeds of plants belonging to the Schoenocaulon and Veratrum genera, has played a significant, albeit often intertwined with its close analog veratridine, role in the annals of scientific inquiry. As a key component of the "veratrine" mixture, its potent effects on excitable tissues made it an early tool for investigating the fundamental principles of nerve and muscle function. This in-depth technical guide delves into the historical context of this compound's use in scientific research, providing a detailed overview of key experiments, quantitative data, and the evolving understanding of its mechanism of action.

Historical Perspective and Early Applications

The journey of this compound in research began with the study of "veratrine," a crude extract from Sabadilla seeds. Early investigations, dating back to the 19th century, noted the profound physiological effects of this mixture, including a pronounced decrease in blood pressure[1]. This observation sparked interest in its potential therapeutic applications for hypertension and its use as a pharmacological tool to understand cardiovascular regulation. These early studies, though lacking the precision of modern techniques, laid the groundwork for isolating and characterizing the active constituents of veratrine, leading to the identification of this compound and veratridine as the primary active compounds.

Mechanism of Action: A Tale of Sodium Channels

The primary mechanism of action for this compound, and the reason for its historical importance in neurophysiology, lies in its potent and specific interaction with voltage-gated sodium channels[2]. These channels are critical for the generation and propagation of action potentials in neurons and other excitable cells.

This compound binds to a specific receptor site on the alpha subunit of the sodium channel, now known as neurotoxin receptor site 2. This binding has a profound effect on the channel's gating properties: it causes the channel to remain persistently open, leading to a continuous influx of sodium ions. This sustained depolarization of the cell membrane results in hyperexcitability and, in some cases, eventual conduction block.

Research has shown that this compound and veratridine act at an intracellular site on the sodium channel and their action is mutually exclusive, suggesting a competitive interaction for the same or overlapping binding sites[3].

Signaling Pathway of this compound on Voltage-Gated Sodium Channels

Caption: Signaling pathway of this compound's action on a voltage-gated sodium channel.

Quantitative Data from Historical Research

The following tables summarize key quantitative data from historical studies on the effects of this compound. These values, while obtained using techniques of their time, provide valuable insights into the potency and action of this alkaloid.

| Parameter | Organism/Preparation | This compound Concentration | Observed Effect | Reference |

| 50% Maximum Depolarization | Not specified | 3.7 x 10⁻³ M | Membrane depolarization | [4] |

| Repetitive Electrical Activity Inhibition | Frog skeletal muscle | 10⁻⁶ mol/l | Induction of volleys of action potentials after a single stimulus | [4] |

| Slow Membrane Potential Oscillation | Frog skeletal muscle | 10⁻⁴ mol/l | Evoked slow membrane potential oscillations | [4] |

| Inhibition of Repetitive Firing | Frog skeletal muscle | 10⁻⁵ mol/l | Termination of slow oscillation activity | [4] |

| Competitive Interaction | Rat ventricular myocytes | 30 µM (with Veratridine) | Reduction of veratridine-induced tail current | [3] |

Key Experimental Protocols

The study of this compound's effects has relied heavily on electrophysiological techniques. Below are detailed methodologies for key experiments cited in historical literature.

Voltage-Clamp Experiments on Frog Skeletal Muscle

This protocol was instrumental in characterizing the direct effects of this compound on sodium channel function.

Objective: To measure the effect of this compound on the electrical properties of the muscle membrane.

Preparation:

-

Dissect a single muscle fiber from the sartorius muscle of a frog (Rana species).

-

Mount the fiber in a temperature-controlled chamber continuously perfused with Ringer's solution.

-

Use a two-microelectrode voltage-clamp technique to control the membrane potential and record the resulting currents.

Experimental Procedure:

-

Establish a stable resting membrane potential.

-

Apply depolarizing voltage steps to elicit sodium currents and record the control response.

-

Perfuse the chamber with Ringer's solution containing a known concentration of this compound (e.g., 10⁻⁶ M to 10⁻⁴ M).

-

After a sufficient incubation period, repeat the voltage-clamp protocol and record the changes in sodium current, including the appearance of a persistent inward current.

-

To study use-dependent effects, apply trains of short depolarizing pulses.

Data Analysis:

-

Measure the peak inward sodium current and the steady-state (persistent) current in the presence and absence of this compound.

-

Analyze the voltage-dependence of activation and inactivation of the sodium channels.

-

Characterize the kinetics of the this compound-modified channels.

Experimental Workflow for Voltage-Clamp Analysis

Caption: A typical workflow for a voltage-clamp experiment studying this compound.

Conclusion

This compound, from its early discovery as a component of a potent plant extract to its use in sophisticated electrophysiological studies, has been a valuable tool in the quest to understand the intricate workings of the nervous system. Its ability to specifically target and modify the function of voltage-gated sodium channels provided researchers with a molecular probe to dissect the mechanisms of excitability. While newer and more specific pharmacological agents have since been developed, the historical context of this compound's use in scientific research remains a testament to the power of natural products in driving fundamental biological discoveries and continues to inform our understanding of ion channel pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C32H49NO9 | CID 5380394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Effects of bencyclane on normal and this compound-modified Na channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Cevadine as a Tool for Studying Neuronal Excitability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevadine, a steroidal alkaloid derived from plants of the Schoenocaulon genus, serves as a potent pharmacological tool for the investigation of neuronal excitability. By targeting voltage-gated sodium channels (VGSCs), the primary mediators of action potential initiation and propagation, this compound induces a state of persistent channel activation. This unique mechanism of action allows for the controlled manipulation of neuronal membrane potential, offering a valuable model for studying the fundamental principles of neuronal signaling and for the preclinical assessment of novel therapeutics targeting ion channels. This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its application in key neurophysiological assays, and a summary of its quantitative effects on neuronal function.

Introduction to this compound and Neuronal Excitability

Neuronal excitability, the ability of neurons to generate and propagate electrical signals, is fundamental to nervous system function. This process is primarily governed by the influx and efflux of ions across the neuronal membrane through specialized proteins known as ion channels. Among these, voltage-gated sodium channels (VGSCs) play a critical role in the rapid depolarization phase of the action potential.

This compound, along with its close structural analog veratridine, belongs to a class of lipid-soluble alkaloids that act as agonists of VGSCs. These compounds bind to site 2 on the α-subunit of the channel, a site also targeted by other neurotoxins such as batrachotoxin and aconitine. This binding event modifies the gating properties of the channel, leading to a hyperpolarizing shift in the voltage-dependence of activation and an inhibition of inactivation. The result is a persistent influx of sodium ions, causing sustained membrane depolarization and an increase in neuronal excitability. This property makes this compound an invaluable tool for researchers seeking to induce and study states of neuronal hyperexcitability in a controlled laboratory setting.

Mechanism of Action: Persistent Activation of Voltage-Gated Sodium Channels

This compound's primary molecular target is the voltage-gated sodium channel. Its binding to neurotoxin receptor site 2 induces a conformational change that favors the open state of the channel. This has two major consequences for channel gating:

-

Shift in Voltage-Dependence of Activation: this compound causes the channel to open at more negative membrane potentials than it normally would. This means that smaller depolarizing stimuli are sufficient to trigger channel opening, thereby lowering the threshold for action potential firing.

-

Inhibition of Inactivation: A key feature of VGSCs is their rapid inactivation, which terminates the influx of sodium and allows for repolarization of the membrane. This compound significantly slows or prevents this inactivation process, leading to a persistent inward sodium current as long as the membrane remains depolarized.

The sustained sodium influx not only leads to prolonged membrane depolarization but also has downstream consequences, including the activation of voltage-gated calcium channels and the reversal of the sodium-calcium exchanger, resulting in an increase in intracellular calcium concentration.

Caption: Signaling pathway of this compound-induced neuronal hyperexcitability.

Quantitative Data on this compound's Effects

The following table summarizes key quantitative parameters describing the effects of this compound and its analog veratridine on voltage-gated sodium channels. It is important to note that the potency of these compounds can vary depending on the specific sodium channel subtype and the experimental conditions.

| Parameter | Compound | Value | Cell Type/Channel Subtype | Reference |

| 50% Max. Depolarization | This compound | 3.7 x 10-3 M | Squid and Crayfish Giant Axons | [1] |

| 50% Max. Depolarization | Veratridine | 3.3 x 10-5 M | Squid and Crayfish Giant Axons | [1] |

| EC50 (Sustained Current) | Veratridine | 9.53 µM | Human Nav1.7 | [2][3][4] |

| IC50 (Peak Current) | Veratridine | 18.39 µM | Human Nav1.7 | [2][3][4] |

| Activation Shift | Veratridine (75 µM) | -6.5 mV | Human Nav1.7 | [2][3][4] |

| Inactivation Shift | Veratridine (75 µM) | -14.39 mV | Human Nav1.7 | [2][3][4] |

Note: More extensive quantitative data for this compound across various NaV subtypes is an area for further research.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to study neuronal excitability.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the electrical activity of neurons. Both voltage-clamp and current-clamp configurations can be used to characterize the effects of this compound.

Objective: To record this compound-modified sodium currents (voltage-clamp) or changes in membrane potential and firing patterns (current-clamp).

Materials:

-

Cells: Primary cultured neurons (e.g., hippocampal or cortical neurons) or cell lines expressing specific VGSC subtypes (e.g., HEK293 cells).

-

External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution (for whole-cell): 130 mM K-gluconate, 5 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, pH adjusted to 7.3 with KOH.

-

This compound Stock Solution: 10 mM in DMSO.

-

Patch-clamp rig: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.

Protocol:

-

Cell Preparation: Plate neurons on coverslips and allow them to adhere and mature for at least 7 days in vitro.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Transfer a coverslip with neurons to the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min.

-

Establish a gigaohm seal (>1 GΩ) between the patch pipette and the membrane of a target neuron.

-

Rupture the membrane to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol to Assess this compound Effects:

-

Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure recovery of VGSCs from inactivation.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

Establish a baseline recording in aCSF.

-

Perfuse the chamber with aCSF containing the desired concentration of this compound (e.g., 1-100 µM).

-

Repeat the voltage-step protocol to record this compound-modified currents, paying close attention to the emergence of a non-inactivating (persistent) current component and a shift in the voltage-dependence of activation.

-

-

Current-Clamp Protocol to Assess this compound Effects:

-

Record the resting membrane potential.

-

Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.

-

Establish a baseline recording in aCSF.

-

Perfuse with this compound-containing aCSF.

-

Monitor for changes in resting membrane potential, action potential threshold, firing frequency, and the emergence of spontaneous activity or plateau potentials.

-

-

Data Analysis: Analyze changes in current amplitude, kinetics, and voltage-dependence (voltage-clamp) or membrane potential and firing properties (current-clamp) using appropriate software.

Caption: Experimental workflow for patch-clamp analysis of this compound's effects.

Fluorescence Imaging

Fluorescence imaging with calcium or voltage-sensitive dyes provides a means to monitor the activity of large populations of neurons simultaneously.

Objective: To visualize this compound-induced changes in intracellular calcium or membrane potential in neuronal cultures.

Materials:

-

Cells: Primary cultured neurons.

-

Imaging Buffer (HBSS): Hank's Balanced Salt Solution.

-

Fluorescent Indicator: Fluo-4 AM (for calcium imaging) or a suitable voltage-sensitive dye (e.g., from the FLIPR family).

-

This compound Stock Solution: 10 mM in DMSO.

-

Fluorescence microscope: Equipped with an appropriate excitation light source, filters, and a sensitive camera.

Protocol:

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Incubate the neuronal culture with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells gently with fresh HBSS to remove excess dye and allow for de-esterification (approximately 30 minutes).

-

-

Imaging:

-

Place the coverslip with the loaded neurons in the imaging chamber on the microscope stage.

-

Acquire a baseline fluorescence recording for a few minutes to establish the resting state of the neurons.

-

Add this compound to the imaging buffer at the desired final concentration.

-

Record the fluorescence changes over time. An increase in Fluo-4 fluorescence indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

-

Measure the change in fluorescence intensity over time for each ROI.

-

Quantify parameters such as the amplitude, frequency, and duration of this compound-induced fluorescence transients.

-

Ion Flux Assay

Ion flux assays provide a high-throughput method to measure the influx of ions into cells. This can be achieved using radioactive isotopes (e.g., 22Na+) or, more commonly in modern drug discovery, using fluorescent ion indicators.

Objective: To measure this compound-induced sodium influx into neuronal cells.

Materials:

-

Cells: Neuronal cell line or primary neurons plated in a multi-well plate (e.g., 96-well).

-

Sodium Indicator Dye: A fluorescent sodium indicator such as Asante NaTRIUM Green-2 (ANG-2).

-

Assay Buffer: Physiological salt solution.

-

This compound Stock Solution: 10 mM in DMSO.

-

Fluorescence plate reader: Capable of kinetic reads.

Protocol:

-

Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and culture for 24-48 hours.

-

Dye Loading:

-

Prepare a loading solution of the sodium indicator dye in assay buffer.

-

Remove the culture medium and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Assay:

-

If not using a no-wash assay format, gently wash the cells with assay buffer to remove extracellular dye.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Use an automated dispenser to add this compound (at various concentrations for a dose-response curve) to the wells.

-

Immediately begin kinetic fluorescence measurements to monitor the increase in intracellular sodium.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase or the peak fluorescence change for each well.

-

Plot the response as a function of this compound concentration to determine the EC50.

-

Logical Relationships and Data Interpretation

The effects of this compound on neuronal excitability are dose-dependent. At low concentrations, this compound may subtly lower the threshold for action potential firing. As the concentration increases, more pronounced effects such as spontaneous firing and membrane depolarization are observed. At very high concentrations, this compound can lead to a complete depolarization block, where the membrane potential is held at a depolarized level, and the neuron is unable to fire further action potentials.

Caption: Dose-dependent effects of this compound on neuronal excitability.

Conclusion

This compound is a powerful and versatile tool for the study of neuronal excitability. Its well-characterized mechanism of action on voltage-gated sodium channels allows for the precise and reproducible induction of neuronal hyperexcitability. By employing the experimental protocols outlined in this guide, researchers can effectively utilize this compound to investigate the fundamental properties of neuronal signaling, explore the pathophysiology of diseases characterized by hyperexcitability, and screen for novel therapeutic agents that modulate ion channel function. As with any potent neurotoxin, careful handling and dose-selection are paramount to achieving reliable and interpretable results.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a high-throughput fluorescent no-wash sodium influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Cevadine's Effects on Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevadine, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, exerts significant effects on cardiac myocytes primarily through its interaction with voltage-gated sodium channels. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its impact on cardiac myocyte electrophysiology and calcium homeostasis, and the downstream signaling pathways implicated in its cardiotoxic effects. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key molecular events to serve as a resource for researchers in pharmacology, toxicology, and cardiovascular drug development.

Introduction

Veratrum alkaloids, including this compound and the more extensively studied veratridine, are known for their potent effects on excitable tissues. In cardiac myocytes, these compounds modulate the function of voltage-gated sodium channels (Nav1.5), leading to alterations in the cardiac action potential and intracellular ion concentrations. Understanding the precise effects of this compound is crucial for assessing its toxicological profile and for exploring the potential of related compounds in therapeutic contexts. This guide aims to provide a detailed technical foundation for the preliminary investigation of this compound's effects on cardiac myocytes.

Mechanism of Action at the Cardiac Sodium Channel

The primary molecular target of this compound in cardiac myocytes is the α-subunit of the voltage-gated sodium channel (Nav1.5).

Key Findings:

-

Binding Site: this compound and veratridine act at a common intracellular site on the sodium channel.[1][2] Their actions are mutually exclusive, suggesting a competitive or allosteric interaction at the same receptor site.[1][2]

-

Channel Gating Modification: Unlike channel blockers, this compound is a channel modifier. It binds to the open state of the sodium channel and inhibits its inactivation. This results in a persistent, or late, inward sodium current (INaL) during the plateau phase of the cardiac action potential.

-

Consequences of Channel Modification: The sustained sodium influx leads to membrane depolarization, prolongation of the action potential duration (APD), and an increase in the intracellular sodium concentration ([Na+]i).

Quantitative Data on Veratrum Alkaloid Effects

Direct quantitative data for this compound's effects on cardiac myocytes is limited in the readily available scientific literature. However, data from studies on the closely related and mechanistically similar veratrum alkaloid, veratridine, as well as other alkaloids from Veratrum taliense, can provide valuable insights into the expected dose-dependent effects of this compound.

Table 1: Effects of Veratrum Alkaloids on Cardiac Sodium Channel (Nav1.5) Current

| Alkaloid | Preparation | Effect | Concentration/IC50 | Reference |

| Isorubijervine | Isolated from Veratrum taliense | Inhibition of Nav1.5 | IC50: 6.962 µM | |

| Rubijervine | Isolated from Veratrum taliense | Inhibition of Nav1.5 | IC50: 10.81 µM |

Table 2: Electrophysiological Effects of Veratridine on Cardiac Myocytes

| Parameter | Cell Type | Effect | Concentration | Reference |

| Action Potential Duration | Sheep Purkinje fibers | Prolongation | 0.1-1 µM | |

| Intracellular Na+ Activity | Sheep Purkinje fibers | Increase | 0.1-1 µM | |

| Twitch Tension | Sheep Purkinje fibers | Increase | 0.1-1 µM |

Signaling Pathways

The interaction of this compound with cardiac sodium channels initiates a cascade of downstream signaling events, primarily driven by the disruption of intracellular ion homeostasis.

Primary Signaling Cascade

The initial and most critical signaling event is the sustained influx of sodium ions. This leads to an elevation of intracellular sodium, which subsequently reverses the normal operation of the sodium-calcium exchanger (NCX). Instead of extruding calcium, the NCX begins to import calcium into the cell, leading to intracellular calcium overload.

Caption: this compound-induced primary signaling cascade in cardiac myocytes.

Downstream Consequences of Calcium Overload

The sustained elevation of intracellular calcium triggers a number of downstream pathways that contribute to the arrhythmogenic and cardiotoxic effects of this compound.

Caption: Downstream signaling pathways activated by calcium overload.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to investigate the effects of this compound on cardiac myocytes.

Isolation of Adult Ventricular Myocytes

This protocol describes the enzymatic dissociation of single, viable ventricular myocytes from an adult rat or mouse heart using a Langendorff perfusion system.

Materials:

-

Langendorff perfusion apparatus

-

Perfusion Buffer (e.g., Tyrode's solution)

-

Enzyme Solution (e.g., Perfusion Buffer with collagenase type II and protease type XIV)

-

Stop Solution (e.g., Perfusion Buffer with bovine serum albumin)

-

Calcium-tolerant storage solution

Procedure:

-

Anesthetize the animal and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated Perfusion Buffer at 37°C to clear the coronary circulation of blood.

-

Switch the perfusion to the Enzyme Solution to digest the extracellular matrix.

-

Monitor the heart for signs of digestion (e.g., softening, swelling).

-

Once digestion is complete, remove the heart from the cannula and gently tease apart the ventricular tissue in the Stop Solution.

-

Filter the cell suspension to remove undigested tissue.

-

Allow the myocytes to settle by gravity and gently reintroduce calcium in a stepwise manner to obtain calcium-tolerant, rod-shaped myocytes.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording sodium currents and action potentials from isolated cardiac myocytes.

Equipment:

-

Inverted microscope with a perfusion chamber

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries and microelectrode puller

Solutions:

-

External Solution (for INa): Na+-based solution with blockers for K+ and Ca2+ channels (e.g., CsCl, CdCl2).

-

Pipette Solution (for INa): CsF-based solution to block K+ channels from the inside.

-

External Solution (for APs): Standard Tyrode's solution.

-

Pipette Solution (for APs): K+-based solution mimicking the intracellular environment.

Procedure:

-

Plate isolated myocytes in the perfusion chamber on the microscope stage.

-

Pull patch pipettes to a resistance of 2-5 MΩ when filled with pipette solution.

-

Approach a single, healthy myocyte with the pipette and form a gigaohm seal.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

For Sodium Current Recording:

-

Hold the cell at a negative potential (e.g., -100 mV) to ensure sodium channel availability.

-

Apply depolarizing voltage steps to elicit sodium currents.

-

Apply this compound at various concentrations to the external solution and record the changes in peak and late sodium current.

-

-

For Action Potential Recording:

-

Switch to current-clamp mode.

-

Elicit action potentials using brief current injections.

-

Perfuse with this compound and record changes in action potential duration, resting membrane potential, and the occurrence of early or delayed afterdepolarizations.

-

Intracellular Calcium Imaging

This protocol is for measuring changes in intracellular calcium concentration in response to this compound.

Equipment:

-

Fluorescence microscope with a calcium imaging system (e.g., using Fura-2 or Fluo-4).

-

Field stimulation electrodes.

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

Procedure:

-

Load isolated myocytes with the calcium-sensitive dye according to the manufacturer's protocol.

-

Place the coverslip with loaded cells in a perfusion chamber on the microscope stage.

-

Electrically pace the myocytes at a physiological frequency (e.g., 1 Hz).

-

Record baseline calcium transients.

-

Perfuse the chamber with a solution containing this compound at the desired concentration.

-

Record the changes in the amplitude, duration, and decay kinetics of the calcium transients, as well as the diastolic calcium level.

Experimental Workflow and Logic

The investigation of this compound's effects on cardiac myocytes should follow a logical progression from its primary target to its cellular and functional consequences.

Caption: Logical workflow for investigating this compound's cardiac effects.

Conclusion

This compound is a potent modulator of cardiac myocyte function, acting primarily on voltage-gated sodium channels to induce a state of cellular sodium and subsequent calcium overload. This guide provides a foundational framework for the systematic investigation of its effects. While specific quantitative data for this compound remains an area for further research, the information available for mechanistically similar veratrum alkaloids provides a strong basis for hypothesis-driven experimentation. The detailed protocols and workflow presented herein are intended to facilitate rigorous and reproducible research into the cardiac effects of this compound and related compounds. Such studies are essential for a complete understanding of their toxicological properties and for the potential development of novel therapeutic agents targeting cardiac ion channels.

References

Foundational Research on the Neurotoxic Effects of Cevadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevadine, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, is a potent neurotoxin that exerts its primary effect through the persistent activation of voltage-gated sodium channels (VGSCs). This sustained channel opening leads to a prolonged influx of sodium ions, causing membrane depolarization, hyperexcitability, and subsequent neurotoxic cascades. This technical guide provides an in-depth overview of the foundational research on the neurotoxic effects of this compound, with a focus on its mechanism of action, impact on neuronal signaling, and the experimental methodologies used to elucidate these effects. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's neurotoxicity.

Mechanism of Action: Persistent Activation of Voltage-Gated Sodium Channels

This compound, along with its more extensively studied analogue veratridine, binds to site 2 of the VGSC α-subunit. This binding modifies the channel's gating properties, leading to a hyperpolarizing shift in the voltage-dependence of activation and the inhibition of channel inactivation[1][2]. The result is a persistent inward sodium current, even at resting membrane potentials, which leads to sustained membrane depolarization[3][4]. The concentration of this compound required for 50% of the maximum depolarization has been estimated to be 3.7 x 10⁻³ M, indicating a lower potency compared to veratridine (3.3 x 10⁻⁵ M)[3].

Quantitative Data on Neurotoxic Effects

The neurotoxic effects of this compound and its analogues have been quantified in various in vitro models. While specific EC50 and IC50 values for this compound are less commonly reported than for veratridine, the available data provide insights into its potency.

| Parameter | Toxin | Value | Cell Type/Model | Reference |

| 50% Maximum Depolarization | This compound | 3.7 x 10⁻³ M | Squid and Crayfish Giant Axons | [3] |

| 50% Maximum Depolarization | Veratridine | 3.3 x 10⁻⁵ M | Squid and Crayfish Giant Axons | [3] |

| IC50 (Peak Current Inhibition) | Veratridine | 18.39 µM | HEK293A cells expressing human Nav1.7 | [5][6][7] |

| EC50 (Sustained Current) | Veratridine | 9.53 µM | HEK293A cells expressing human Nav1.7 | [5][6][7] |

| EC50 (Concentration-Response) | Veratridine | 24 µM | Not Specified | [8] |

| Cell Viability (IC50) | L-DOPA | 81.2 ± 4.81 µg/mL (after 72h) | Caco-2 cells | [9] |

Note: Data for veratridine is included for comparative purposes due to the limited availability of specific quantitative data for this compound.

Experimental Protocols

The investigation of this compound's neurotoxic effects relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is essential for studying the effects of this compound on ion channel function at the single-cell level.

Objective: To measure the effect of this compound on the gating properties of voltage-gated sodium channels.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Borosilicate glass capillaries for pipette fabrication

-

Cell culture of neurons or a cell line expressing VGSCs (e.g., SH-SY5Y, HEK293)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

-

Internal pipette solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA (pH 7.2)

-

This compound stock solution

Procedure:

-

Prepare neuronal cell culture on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a target cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Record baseline sodium currents.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Record sodium currents in the presence of this compound, observing for changes in peak current amplitude, inactivation kinetics, and the appearance of a persistent current.

Calcium Imaging

Calcium imaging is used to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) following this compound application.

Objective: To measure the effect of this compound on intracellular calcium dynamics.

Materials:

-

Fluorescence microscope with a calcium imaging system

-

Neuronal cell culture on glass-bottom dishes

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution

Procedure:

-

Load cultured neurons with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM in HBSS) for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Mount the dish on the microscope stage and acquire a baseline fluorescence recording.

-

Apply this compound at the desired concentration to the cells.

-

Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an elevation in [Ca²⁺]i.

-

Quantify the change in fluorescence relative to the baseline to determine the magnitude of the calcium response.

Neurotransmitter Release Assay

This assay measures the effect of this compound on the release of neurotransmitters, such as glutamate.

Objective: To quantify this compound-induced neurotransmitter release from synaptosomes.

Materials:

-

Synaptosome preparation from rat brain tissue

-

Perfusion system

-

Glutamate assay kit

-

This compound stock solution

Procedure:

-

Prepare synaptosomes from the desired brain region (e.g., hippocampus or cortex).

-

Equilibrate the synaptosomes in a physiological buffer.

-

Stimulate the synaptosomes with a depolarizing agent (e.g., 4-aminopyridine) in the presence or absence of this compound.

-

Collect the perfusate at different time points.

-

Measure the concentration of glutamate in the collected samples using a glutamate assay kit.

-

Compare the amount of glutamate released in the presence of this compound to the control conditions.

Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic effects of this compound and to determine if cell death occurs via apoptosis.

Objective: To determine the effect of this compound on neuronal viability and to quantify apoptosis.

Materials:

-

Neuronal cell culture

-

MTT or LDH assay kit for cell viability

-

Caspase-3 colorimetric or fluorometric assay kit for apoptosis

-

This compound stock solution

Procedure (Caspase-3 Assay):

-

Plate neuronal cells in a 96-well plate and treat with various concentrations of this compound for a specified duration.

-

Lyse the cells according to the assay kit protocol.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay) to the cell lysates.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assay) or fluorescence (for fluorometric assay) using a plate reader.

-

The increase in signal is proportional to the caspase-3 activity and the number of apoptotic cells[10][11][12][13].

Signaling Pathways and Experimental Workflows

The persistent influx of sodium caused by this compound triggers a cascade of downstream signaling events that contribute to its neurotoxicity.

This compound-Induced Neurotoxic Signaling Pathway

The primary event in this compound neurotoxicity is the persistent activation of VGSCs, leading to a sustained influx of Na⁺ ions. This causes membrane depolarization, which in turn activates voltage-gated calcium channels (VGCCs), resulting in an influx of Ca²⁺. The elevated intracellular Ca²⁺ concentration is a critical node in the signaling cascade, leading to mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways.

Experimental Workflow for Assessing Neurotoxicity

A typical experimental workflow to investigate the neurotoxic effects of this compound involves a multi-tiered approach, starting from the molecular level and progressing to cellular and functional outcomes.

Logical Relationship of this compound's Effects

The neurotoxic effects of this compound can be understood as a logical progression of events, where the initial interaction with the sodium channel leads to a series of cellular dysfunctions that ultimately result in neuronal death.

Conclusion

This compound is a valuable pharmacological tool for studying the role of voltage-gated sodium channels in neuronal function and dysfunction. Its ability to induce persistent channel activation provides a model for understanding the downstream consequences of excessive sodium influx and subsequent calcium overload. The neurotoxic effects of this compound, including altered neurotransmitter release and induction of apoptosis, are direct consequences of this primary mechanism. Further research focusing on the specific signaling intermediates and the development of more specific quantitative assays for this compound will enhance its utility in neurotoxicological studies and drug development aimed at mitigating the effects of sodium channelopathies.

References

- 1. Veratridine - Wikipedia [en.wikipedia.org]

- 2. 钠通道 [sigmaaldrich.com]

- 3. Veratridine | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Persistent sodium current - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Dose-Response Curve Analysis of Cevadine in Xenopus Oocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevadine is a steroidal alkaloid known to modulate the function of voltage-gated sodium channels (NaVs), which are crucial for the initiation and propagation of action potentials in excitable cells.[1] The Xenopus laevis oocyte expression system is a robust and versatile platform for detailed electrophysiological characterization of ion channels.[2][3][4] Its large size facilitates the two-electrode voltage clamp (TEVC) technique, allowing for precise control of the membrane potential and accurate measurement of ionic currents.[5] This document provides a detailed protocol for performing a dose-response analysis of this compound on NaV channels expressed in Xenopus oocytes, a critical step in understanding its potency and mechanism of action.

This compound, and its analogue Veratridine, are known to cause persistent activation of sodium channels by inhibiting their inactivation.[1] This leads to a prolonged influx of sodium ions, which can be observed electrophysiologically as a sustained inward current or a prominent "tail" current upon repolarization.[6][7] Studies on cardiac myocytes have shown that this compound induces a tail current with a half-maximal effect at approximately 4 µM and saturation around 30 µM.[6] This information provides a basis for the concentration range to be explored in the dose-response analysis.

Signaling Pathway of this compound Action on Voltage-Gated Sodium Channels

This compound is understood to act on voltage-gated sodium channels, which are integral membrane proteins responsible for the rising phase of the action potential in most excitable cells. The proposed mechanism involves the binding of this compound to the channel, leading to a modification of its gating properties. Specifically, this compound is thought to inhibit the fast inactivation process, resulting in a persistent sodium influx.

Experimental Protocols

Preparation of Xenopus Oocytes and cRNA Injection

Materials:

-

Mature female Xenopus laevis frogs

-

Collagenase solution (e.g., 2 mg/mL in Ca2+-free OR-2 solution)

-

OR-2 solution (82.5 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamycin

-

cRNA encoding the desired voltage-gated sodium channel subtype (e.g., NaV1.5) at a concentration of 0.1-1 µg/µL

-

Microinjection setup (e.g., Nanoject)

Procedure:

-

Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.

-

Isolate oocytes by treating the ovarian lobes with collagenase solution for 1-2 hours with gentle agitation to defolliculate.

-

Wash the oocytes thoroughly with OR-2 solution to remove residual collagenase and cellular debris.

-

Select healthy stage V-VI oocytes (large, with a clear distinction between the animal and vegetal poles).

-

Inject each oocyte with 50 nL of the NaV channel cRNA solution using a microinjection system.

-

Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel expression.

Preparation of this compound Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

ND96 solution

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, prepare a series of working solutions by diluting the stock solution in ND96 solution to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

-

Ensure the final concentration of DMSO in the working solutions is low (typically ≤ 0.1%) to avoid solvent effects on the oocytes. Prepare a vehicle control solution containing the same final concentration of DMSO.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Materials:

-

TEVC setup (amplifier, headstages, micromanipulators, recording chamber)

-

Glass capillaries for pulling microelectrodes

-

3 M KCl solution

-

Agarose bridges (if necessary)

-

Data acquisition system and software

Procedure:

-

Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Place an oocyte expressing the NaV channels in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential to a holding potential of -100 mV.

-

Record baseline sodium currents using a suitable voltage-clamp protocol. For NaV channels, a typical protocol would be a step depolarization to a potential that elicits a peak inward current (e.g., -10 mV to +20 mV) for 50-100 ms.

-

Begin perfusion with the vehicle control solution (ND96 + DMSO) and record the currents to ensure there are no effects from the solvent.

-

Sequentially perfuse the oocyte with increasing concentrations of this compound, allowing the current to stabilize at each concentration before recording.

-

Wash out the drug with ND96 solution to observe the reversibility of the effect.

-

Repeat the procedure for multiple oocytes (n ≥ 5) for each dose-response curve.

Experimental Workflow

The following diagram illustrates the key steps involved in the dose-response analysis of this compound in Xenopus oocytes.

Data Presentation

The primary endpoints for the dose-response analysis are the potentiation of the sodium current, often measured as an increase in the sustained or tail current. The data should be normalized to the maximal response and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve can then be fitted to the data to determine the EC50 (half-maximal effective concentration) and the Hill coefficient.

Table 1: Representative Dose-Response Data for this compound on NaV Channels

| This compound Concentration (µM) | Normalized Response (%) |

| 0.1 | 5.2 ± 1.1 |

| 0.3 | 15.8 ± 2.5 |

| 1 | 35.4 ± 4.1 |

| 3 | 48.1 ± 3.8 |

| 10 | 75.3 ± 5.2 |

| 30 | 92.1 ± 3.5 |

| 100 | 98.7 ± 1.9 |

Table 2: Calculated Dose-Response Parameters for this compound

| Parameter | Value |

| EC50 | 4.5 µM |

| Hill Coefficient | 1.2 |

| Maximal Effect (Emax) | ~100% |

Note: The data presented in these tables are representative and should be determined experimentally.

Logical Relationship for Data Analysis

The following diagram outlines the logical steps for analyzing the electrophysiological data to derive the dose-response parameters.

References

- 1. Mutually exclusive action of cationic veratridine and this compound at an intracellular site of the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of Clathrodin and Analogues on Voltage-Gated Sodium Channels | MDPI [mdpi.com]

- 3. Voltage clamp recordings from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Mutually exclusive action of cationic veratridine and this compound at an intracellular site of the cardiac sodium channel. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Application Notes and Protocols for Preparing Stable Stock Solutions of Cevadine for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevadine is a steroidal alkaloid derived from plants of the Schoenocaulon and Veratrum genera. It is a potent activator of voltage-gated sodium channels (VGSCs), making it a valuable tool for in vitro studies of neuronal excitability, synaptic transmission, and for screening potential therapeutic agents that target these channels.[1] Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of stable this compound stock solutions for use in various in vitro assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the preparation of stable and accurate stock solutions.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₉NO₉ | MedKoo Biosciences |

| Molecular Weight | 591.74 g/mol | MedKoo Biosciences |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol. Slightly soluble in ether and chloroform. Very slightly soluble in water. | [1] |

| Storage of Solid | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |

Recommended Solvents for Stock Solutions

Based on its solubility profile, Dimethyl Sulfoxide (DMSO) and absolute Ethanol are the recommended solvents for preparing this compound stock solutions for in vitro assays.

-

DMSO: Offers high solubility for this compound, allowing for the preparation of concentrated stock solutions. It is a common solvent in cell-based assays, but its concentration in the final assay medium should be carefully controlled, typically kept below 0.5%, as higher concentrations can be cytotoxic.

-

Ethanol: Provides good solubility for this compound and is readily volatile, which can be advantageous in certain experimental setups. Similar to DMSO, the final concentration of ethanol in the culture medium should be minimized to avoid solvent-induced artifacts.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in in vitro assays.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Tare the Weighing Vessel: Place a clean, dry microcentrifuge tube or amber glass vial on the analytical balance and tare the weight.

-

Weigh this compound: Carefully weigh out 5.92 mg of this compound into the tared vessel.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the vessel containing the this compound powder.

-

Dissolve the Compound: Tightly cap the vessel and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.

-

Label and Store: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the serial dilution of the 10 mM stock solution to prepare working solutions for a typical in vitro assay, such as a patch-clamp experiment or a neurotoxicity assay.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile assay buffer or cell culture medium

-

Sterile microcentrifuge tubes or 96-well plates

-

Pipettes and sterile filter tips

Procedure:

-